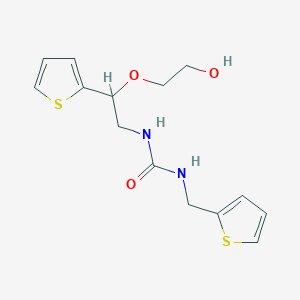

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S2/c17-5-6-19-12(13-4-2-8-21-13)10-16-14(18)15-9-11-3-1-7-20-11/h1-4,7-8,12,17H,5-6,9-10H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSFTNHJCZKETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with commercially available thiophene derivatives and ethylene glycol.

Formation of Intermediate: The first step involves the reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(2-hydroxyethoxy)thiophene.

Alkylation: The intermediate is then alkylated with 2-bromoethylamine to form 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine.

Urea Formation: Finally, the amine is reacted with thiophen-2-ylmethyl isocyanate under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The urea functionality can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride followed by nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Tosyl chloride, sodium hydride, alkyl halides.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to the presence of thiophene rings which are known for their conductive properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the urea functionality can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Core Urea Backbone Derivatives

- 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea (): Replaces thiophene with phenyl and 4-methoxyphenyl groups. The absence of thiophene reduces sulfur-mediated interactions, while the methoxy group enhances electron-donating capacity compared to hydroxyethoxy .

- Tetrahydrobenzo[b]thiophene-based ureas (): Feature fused bicyclic thiophene systems (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene), increasing rigidity and steric bulk. Substituents like cyano (-CN) or benzoyl groups introduce polar or planar motifs absent in the target compound .

Thiophene-Modified Analogs

- Thieno[2,3-b]thiophene derivatives (): Include fused thiophene systems (e.g., thieno[2,3-b]thiophene-2-carboxylate), which exhibit extended conjugation and altered electronic profiles compared to isolated thiophene rings in the target compound .

Electronic and Solubility Profiles

- Solubility : The hydroxyethoxy group improves aqueous solubility relative to methoxy () or benzoyl () substituents. However, the dual thiophene rings may reduce solubility compared to partially saturated systems (e.g., tetrahydrobenzo[b]thiophene in ) .

Data Table: Comparative Analysis of Urea Derivatives

Research Findings

- Crystallographic Insights : While crystallographic data for the target compound is unavailable, methods like SHELXL () and Mercury () are standard for analyzing urea derivatives’ packing patterns and hydrogen-bonding networks .

- Computational Modeling : Density functional theory (DFT) () predicts that thiophene rings in the target compound exhibit stronger π-π interactions than phenyl analogs, aligning with trends in electron density .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Urea Formation | Thiophen-2-ylmethyl isocyanate, DCM, RT, 12h | 65–70 | |

| Oxidation (if required) | KMnO₄ in acetone, 0°C | 80 |

Basic: How should researchers characterize this compound post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for thiophene protons; δ ~155–160 ppm for carbonyl) .

- IR : Detect urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyethoxy O-H stretch (~3200–3400 cm⁻¹) .

- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 409) and purity .

Basic: What preliminary biological activities are associated with analogous urea-thiophene derivatives?

Methodological Answer:

While direct data on this compound is limited, structurally similar compounds show:

- Anticancer Activity : IC₅₀ values of 1.7–10 μM against lung cancer cell lines via apoptosis induction .

- Antimicrobial Effects : MIC values of 15 μg/mL against Gram-positive bacteria (e.g., S. aureus) .

- SAR Insights : Thiophene rings enhance hydrophobic interactions with target proteins, while hydroxyethoxy groups improve solubility .

Q. Table 2: Biological Activities of Analogous Compounds

| Compound Feature | Activity | Key Finding | Reference |

|---|---|---|---|

| Thiophene + Urea | Anticancer | IC₅₀ = 5 μM (HeLa) | |

| Hydroxyethyl Group | Anti-inflammatory | EC₅₀ = 10 μM (COX-2 inhibition) |

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling steps to reduce side products .

- Solvent Optimization : Replace dichloromethane (DCM) with THF for better solubility of intermediates .

- Temperature Control : Lower reaction temperatures (0–5°C) during oxidation steps to minimize degradation .

Advanced: How to resolve contradictions in reported biological data for urea-thiophene derivatives?

Methodological Answer:

- Assay Standardization : Re-evaluate IC₅₀ values using consistent cell lines (e.g., MCF-7 vs. A549) and protocols .

- Metabolic Stability Tests : Use liver microsome assays to rule out rapid compound degradation as a cause of variability .

- Target Validation : Perform siRNA knockdowns to confirm specificity for purported targets (e.g., kinases) .

Advanced: What computational approaches elucidate this compound’s target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17); focus on hydrogen bonds between urea and kinase active sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in aqueous environments .

- QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with bioavailability data .

Advanced: How to establish structure-activity relationships (SAR) for thiophene substituents?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituted thiophenes (e.g., 5-methyl, 3-bromo) .

- Biological Profiling : Test analogs against a panel of 10 cancer cell lines to identify substituent-dependent trends .

- Crystallography : Solve X-ray structures of compound-enzyme complexes to map binding interactions .

Q. Table 3: SAR Trends in Thiophene Derivatives

| Substituent | Effect on Activity | Reference |

|---|---|---|

| 2-Thiophene | ↑ Hydrophobicity → ↑ potency | |

| 5-Acetyl | ↓ Solubility → ↓ bioavailability |

Advanced: What strategies address stability and solubility challenges?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.